7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
7-Bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a benzodiazepine derivative characterized by a fused seven-membered diazepine ring system. This compound features a bromine substituent at the 7-position, a 4-ethoxybenzoyl group at the 4-position, and a 4-fluorophenyl moiety at the 5-position.
The compound’s therapeutic relevance is inferred from structural analogs, such as antimicrobial 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, which shares halogenated aryl groups and demonstrates activity against bacterial pathogens.
Properties
IUPAC Name |
7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrFN2O3/c1-2-31-19-10-5-16(6-11-19)24(30)28-14-22(29)27-21-12-7-17(25)13-20(21)23(28)15-3-8-18(26)9-4-15/h3-13,23H,2,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJNSNWLGMLDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an ortho-diamine and a suitable diketone.
Introduction of the Bromine Atom: Bromination is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Addition of the Ethoxybenzoyl Group: The ethoxybenzoyl group is introduced via an acylation reaction, often using ethoxybenzoyl chloride in the presence of a base like pyridine.
Incorporation of the Fluorophenyl Group: The fluorophenyl group is typically added through a nucleophilic aromatic substitution reaction, using a fluorophenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Products include aldehydes, carboxylic acids, or ketones.
Reduction: Alcohols are the primary products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, derivatives of benzodiazepines are studied for their interactions with neurotransmitter receptors. This compound could be investigated for its potential effects on the central nervous system, including anxiolytic, sedative, or anticonvulsant properties.
Medicine
In medicine, the compound might be explored for therapeutic applications, particularly in the treatment of neurological disorders. Its structural features could offer advantages in terms of potency, selectivity, or reduced side effects compared to existing drugs.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action for compounds in the benzodiazepine family typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and anticonvulsant effects. The specific molecular targets and pathways for this compound would need to be elucidated through detailed pharmacological studies.
Comparison with Similar Compounds
Key Example :
- 7-Chloro analog : Replacing bromine with chlorine reduces molecular weight (e.g., ~482 g/mol vs. ~527 g/mol for brominated derivatives) and slightly decreases lipophilicity (ΔlogP ~0.3–0.5). Chlorinated analogs may exhibit reduced steric hindrance, enhancing binding to compact active sites.
- 7-Bromo-4-(3,4-diethoxybenzoyl)-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one: The addition of a 3,4-diethoxybenzoyl group increases logP (4.72 vs.
Substituent Effects on Bioactivity
- 4-Ethoxybenzoyl vs. 3,4-Diethoxybenzoyl: The mono-ethoxy substituent in the target compound likely reduces metabolic oxidation compared to diethoxy analogs, which may undergo faster demethylation in vivo. This could enhance pharmacokinetic stability.
- 4-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s electronegativity strengthens dipole interactions, while chlorine’s larger van der Waals radius may improve hydrophobic binding. For example, 3-(4-chlorophenyl)-dibenzodiazepin-1-one derivatives show enhanced antimicrobial efficacy compared to fluorine-containing counterparts.
Physicochemical and Structural Properties
Table 1. Comparative Analysis of Key Parameters
*Estimated based on structural similarity to .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
